molecular formula C20H26Cl2N2O2 B12701890 4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- CAS No. 137866-76-3

4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-

Cat. No.: B12701890
CAS No.: 137866-76-3
M. Wt: 397.3 g/mol
InChI Key: BUPOPSWIQULWOM-LRYKGSQRSA-N
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Description

4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound It features a cyclohexene ring with two hydroxyl groups and two phenylmethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.

    Addition of Phenylmethylamino Groups: The phenylmethylamino groups can be added through nucleophilic substitution reactions using benzylamine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The phenylmethylamino groups can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or other chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1,2-diol: A simpler analog without the phenylmethylamino groups.

    Cyclohexane-1,2-diol: A saturated analog with similar hydroxyl groups.

    Phenylmethylamine: A simpler analog with only the phenylmethylamino group.

Uniqueness

4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride is unique due to the combination of its cyclohexene ring, hydroxyl groups, and phenylmethylamino groups. This unique structure may confer specific chemical reactivity and biological activity not seen in simpler analogs.

Properties

CAS No.

137866-76-3

Molecular Formula

C20H26Cl2N2O2

Molecular Weight

397.3 g/mol

IUPAC Name

(1S,2S,3R,6R)-3,6-bis(benzylamino)cyclohex-4-ene-1,2-diol;dihydrochloride

InChI

InChI=1S/C20H24N2O2.2ClH/c23-19-17(21-13-15-7-3-1-4-8-15)11-12-18(20(19)24)22-14-16-9-5-2-6-10-16;;/h1-12,17-24H,13-14H2;2*1H/t17-,18-,19+,20+;;/m1../s1

InChI Key

BUPOPSWIQULWOM-LRYKGSQRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)NCC3=CC=CC=C3.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)CNC2C=CC(C(C2O)O)NCC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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